molecular formula C25H18N2O5 B2470396 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1171359-67-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2470396
CAS No.: 1171359-67-3
M. Wt: 426.428
InChI Key: NVQSCIRWVMMCNV-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic chemical compound of significant interest in specialized research areas. Its molecular architecture, featuring a benzo[1,3]dioxole moiety linked via an isoxazole core to a xanthene carboxamide group, suggests potential as a key intermediate or a functional probe in medicinal chemistry and chemical biology. The benzodioxole ring is a known pharmacophore in various bioactive molecules, sometimes associated with binding specific enzyme pockets . The xanthene scaffold is frequently utilized in the design of fluorescent dyes and molecular probes. Researchers are investigating this compound primarily for its potential as a small-molecule inhibitor or a fluorescent tag in various in vitro assay systems. Its specific mechanism of action and primary molecular targets are areas of active investigation and would be defined by the researcher's experimental context. This compound is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-25(24-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)24)26-13-16-12-22(32-27-16)15-9-10-21-23(11-15)30-14-29-21/h1-12,24H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSCIRWVMMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine

The isoxazole core is constructed via a [3+2] cycloaddition reaction. A benzodioxol-substituted nitrile oxide is generated in situ from the corresponding aldoxime (derived from piperonal) using chloramine-T or sodium hypochlorite. This nitrile oxide reacts with propargylamine to form the isoxazole ring.

Example Protocol

  • Formation of Nitrile Oxide :
    Piperonal oxime (1.65 g, 10 mmol) is treated with chloramine-T (2.14 g, 11 mmol) in dichloromethane (50 mL) at 0°C for 1 hour.
  • Cycloaddition with Propargylamine :
    Propargylamine (0.55 g, 10 mmol) is added dropwise to the nitrile oxide solution. The mixture is stirred at room temperature for 12 hours, yielding 5-(benzo[d]dioxol-5-yl)isoxazole-3-methanamine as a pale-yellow solid (1.32 g, 72%).
Parameter Value
Yield 72%
Reaction Conditions 0°C → RT, 12 hours
Solvent Dichloromethane
Key Reagents Chloramine-T, Propargylamine

Preparation of 9H-Xanthene-9-carboxylic Acid

Xanthene-9-carboxylic acid is synthesized via Friedel-Crafts acylation. Phthalic anhydride undergoes condensation with resorcinol in the presence of zinc chloride, followed by hydrolysis.

Example Protocol

  • Condensation :
    Resorcinol (11.0 g, 100 mmol) and phthalic anhydride (14.8 g, 100 mmol) are heated with zinc chloride (13.6 g, 100 mmol) at 140°C for 4 hours.
  • Hydrolysis :
    The intermediate is refluxed with 10% NaOH (100 mL) for 2 hours, acidified with HCl, and filtered to isolate xanthene-9-carboxylic acid (15.2 g, 68%).
Parameter Value
Yield 68%
Reaction Conditions 140°C, 4 hours
Catalyst Zinc chloride
Purification Acid-base extraction

Amide Coupling via Acid Chloride Intermediate

The carboxylic acid is activated to its acid chloride, which reacts with the isoxazole-methylamine to form the target amide.

Example Protocol

  • Acid Chloride Formation :
    Xanthene-9-carboxylic acid (2.54 g, 10 mmol) is treated with oxalyl chloride (1.27 mL, 15 mmol) and catalytic DMF (2 drops) in dichloromethane (30 mL) at 0°C for 1 hour.
  • Amidation :
    5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine (2.18 g, 10 mmol) and triethylamine (3.03 mL, 22 mmol) are added. The mixture is stirred at room temperature for 6 hours, yielding the title compound (3.98 g, 89%).
Parameter Value
Yield 89%
Reaction Conditions 0°C → RT, 6 hours
Solvent Dichloromethane
Base Triethylamine

Alternative Coupling Using Carbodiimide Chemistry

For acid-sensitive substrates, carbodiimide-mediated coupling offers a milder alternative.

Example Protocol

  • Activation :
    Xanthene-9-carboxylic acid (2.54 g, 10 mmol), EDCI (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) are stirred in DMF (30 mL) for 30 minutes.
  • Amine Addition :
    5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine (2.18 g, 10 mmol) and DIPEA (3.49 mL, 20 mmol) are added. The reaction proceeds at room temperature for 16 hours, affording the product (3.72 g, 83%).
Parameter Value
Yield 83%
Reaction Conditions RT, 16 hours
Solvent DMF
Coupling Agents EDCI, HOBt

Optimization and Scalability Considerations

Industrial-scale production prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors reduce reaction times, while immobilized enzymes (e.g., lipases) enable greener amidation.

Key Metrics for Scale-Up

  • Purity : >99% (HPLC)
  • Throughput : 5 kg/batch (batch process) or 50 kg/day (flow system)
  • Cost Drivers : Oxalyl chloride (acid chloride) vs. EDCI/HOBt (carbodiimide)

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways. The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby inhibiting their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :
  • Xanthene Core : Planar tricyclic system with oxygen bridging two benzene rings.
  • Isoxazole Substituent : 5-position substituted with benzodioxole; 3-position linked via methylene-carboxamide.
  • Functional Groups : Carboxamide linker, benzodioxole (electron-rich aromatic system).
Analog Compounds (11i–11m from ) :
  • Core Structure : Tetrahydro-1H-xanthen-1-one (partially saturated xanthene derivative).
  • Isoxazole Substituent: 5-Amino-3-methylisoxazol-4-yl group directly fused to the xanthenone.
  • Variations :
    • 11i : Methoxy group at xanthene C3.
    • 11j : Nitro group at xanthene C5.
    • 11k–11m : Chlorophenyl or halogen (Cl, Br) substitutions on xanthene.

Key Differences :

  • The target compound retains full aromaticity in the xanthene core, while analogs (11i–11m) are partially hydrogenated (tetrahydro-xanthenone).
  • The carboxamide linker in the target compound introduces a flexible methylene bridge, whereas analogs directly fuse the isoxazole to the xanthene via a carbon-carbon bond.
  • Substituents on the xanthene and isoxazole differ significantly (e.g., benzodioxole vs. amino-methyl groups).

Physicochemical Properties

Melting Points :
  • 11i–11m: High melting points (210–242°C), indicating strong intermolecular forces and crystallinity due to hydrogen bonding (amino group) and halogen substituents .
Spectroscopic Data :
  • NMR: Target Compound: Benzodioxole protons (δ 6.8–7.1 ppm, aromatic), isoxazole protons (δ 8.1–8.5 ppm), and carboxamide NH (δ ~10 ppm). 11i–11m: Amino groups (δ 5.5–6.0 ppm, NH2), methylisoxazole (δ 2.1–2.3 ppm, CH3), and xanthene protons (δ 1.2–1.5 ppm, CH3; δ 6.7–8.0 ppm, aromatic) .
  • Mass Spectrometry :
    • Target Compound : Molecular ion peak expected at ~450–470 m/z (C26H18N2O5).
    • 11i–11m : Molecular ions confirmed at 350–450 m/z, consistent with their molecular formulas .

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data available. The benzodioxole and xanthene systems may adopt a near-coplanar arrangement to maximize conjugation, similar to the carbazole-isoxazole Schiff base in , which showed a 10.8° dihedral angle between fused rings .
  • 11i–11m : Partially saturated xanthene cores likely reduce planarity, influencing packing efficiency and solubility.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound features a unique structure that includes a benzo[d][1,3]dioxol moiety and an isoxazole ring, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with microtubules and the protein tubulin . This compound modulates microtubule assembly by:

  • Suppressing Tubulin Polymerization: The compound inhibits the polymerization of tubulin, which is crucial for microtubule formation.
  • Stabilizing Microtubule Structure: By stabilizing existing microtubules, it prevents normal cell division processes.

This interaction leads to cell cycle arrest, particularly at the S phase, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Anticancer Properties

This compound has shown potent growth inhibition against various human cancer cell lines. The following table summarizes its antiproliferative effects:

Cell Line IC50 (µM) Effect
MCF-70.63Significant growth inhibition
U9370.34Induces apoptosis
K5620.47High sensitivity
HepG217.86Lower sensitivity

These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines while having a lesser effect on normal cells .

Enzymatic Inhibition

In addition to its antiproliferative effects, this compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in regulating gene expression and are implicated in cancer progression. The compound demonstrated significant inhibitory activity against various HDAC isoforms, as shown in the following table:

Compound Inhibitory Rate (%)
N-xanthene66.54
SAHA (control)56.23

This suggests that the compound may also exert its anticancer effects through epigenetic modulation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells:
    • Treatment with varying concentrations (1 µM to 9 µM) resulted in increased apoptotic cells from 9.16% in control to 21.19% at the highest concentration.
    • This indicates a dose-dependent induction of apoptosis.
  • U937 Cell Line Evaluation:
    • The compound exhibited an IC50 value of 0.34 µM, showing potent inhibitory effects on cell proliferation.
    • Subsequent analysis revealed that apoptosis was significantly induced compared to controls treated with SAHA .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step reactions starting from benzo[d][1,3]dioxole and isoxazole precursors. Key steps include cyclization (60–80°C, acidic/basic conditions) and carbodiimide-mediated coupling. Solvent choice (DMF/DMSO for polar intermediates), catalyst optimization (e.g., palladium for cross-coupling), and stoichiometric control are critical for yields >70%. Extended reaction times (12–24 hours) minimize side products .

Q. How is the compound structurally characterized, and which spectroscopic techniques confirm purity?

Characterization employs:

  • NMR (¹H/¹³C/2D for connectivity),
  • HRMS (mass accuracy <2 ppm for molecular formula),
  • HPLC-UV (C18 column, acetonitrile/water gradient, 254 nm) for purity (>95%). X-ray crystallography resolves absolute configuration if crystals form .

Q. What physicochemical properties influence its solubility and stability in biological assays?

Moderate lipophilicity (logP ~3.2) necessitates DMSO stock solutions (10 mM). Stability assays (pH 7.4, 37°C, 24h) via HPLC confirm integrity. Light sensitivity (xanthene moiety) requires amber vials. Aggregation in aqueous media is assessed via dynamic light scattering (DLS) .

Q. Which in vitro assays evaluate its anticancer potential, and what are their limitations?

Common assays include:

  • MTT assay (cell viability, limited by mitochondrial activity interference),
  • Apoptosis markers (Annexin V/PI flow cytometry),
  • Kinase inhibition profiling (radiometric assays). Variability in cell lines (e.g., HeLa vs. MCF-7) requires cross-validation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., IC50 variations) be resolved?

Strategies include:

  • Standardizing assay conditions (cell density, serum concentration),
  • Dose-response curves with ≥8 concentrations,
  • Orthogonal validation (e.g., caspase-3 activation alongside viability assays),
  • Meta-analysis to identify systemic biases .

Q. What computational methods enhance the design of bioactive derivatives?

  • DFT calculations predict electronic properties (HOMO-LUMO gaps).
  • Molecular dynamics model ligand-receptor interactions (e.g., binding free energy).
  • Artificial force induced reaction (AFIR) optimizes synthetic pathways. Fragment-based docking prioritizes substituents for synthesis .

Q. Which experimental design frameworks optimize multi-step synthesis?

  • Response surface methodology (RSM) maps variable interactions (e.g., temperature, catalyst loading).
  • High-throughput screening (HTS) in microreactors scouts conditions for air-sensitive intermediates.
  • Process analytical technology (PAT) (e.g., inline IR) monitors real-time intermediate stability .

Q. How are structure-activity relationship (SAR) studies systematically conducted?

  • Halogen scanning and isosteric replacements identify critical groups.
  • Free-Wilson analysis quantifies substituent contributions.
  • CoMFA/CoMSIA models correlate 3D electrostatic/hydrophobic features with activity. Parallel artificial membrane permeability assays (PAMPA) link modifications to bioavailability .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Low-temperature techniques (–20°C for azide intermediates).
  • Inert atmosphere (N₂/Ar) for oxygen-sensitive steps.
  • Protecting groups (e.g., Boc for amines) prevent undesired side reactions .

Q. How can bioactivity be validated against off-target effects?

  • Selectivity profiling across kinase isoforms or GPCR panels.
  • CRISPR-Cas9 knockout of putative targets confirms mechanism.
  • Thermal shift assays (TSA) validate direct target engagement .

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